Benzo[d]oxazol-4-ylmethanamine hydrochloride
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Overview
Description
Benzo[d]oxazol-4-ylmethanamine hydrochloride is a chemical compound with the molecular formula C8H9ClN2O and a molecular weight of 184.62 g/mol . It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]oxazol-4-ylmethanamine hydrochloride typically involves the reaction of 2-aminophenol with formaldehyde and hydrochloric acid. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the benzoxazole ring. The final product is obtained by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Benzo[d]oxazol-4-ylmethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines .
Scientific Research Applications
Benzo[d]oxazol-4-ylmethanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as anti-inflammatory and antiviral agents.
Mechanism of Action
The mechanism of action of Benzo[d]oxazol-4-ylmethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
- Benzo[d]oxazol-2-ylmethanamine hydrochloride
- 2-(Benzo[d]oxazol-2-yl)aniline
- 8-(Benzo[d]oxazol-2-yl)-2-chloroquinoline-3-carbaldehyde
Uniqueness
Benzo[d]oxazol-4-ylmethanamine hydrochloride is unique due to its specific substitution pattern on the benzoxazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H9ClN2O |
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Molecular Weight |
184.62 g/mol |
IUPAC Name |
1,3-benzoxazol-4-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C8H8N2O.ClH/c9-4-6-2-1-3-7-8(6)10-5-11-7;/h1-3,5H,4,9H2;1H |
InChI Key |
PDVPTHKUSKIOJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC=N2)CN.Cl |
Origin of Product |
United States |
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